molecular formula C11H16O2 B2484800 2-(4-Propoxyphenyl)ethanol CAS No. 104174-22-3

2-(4-Propoxyphenyl)ethanol

Cat. No.: B2484800
CAS No.: 104174-22-3
M. Wt: 180.247
InChI Key: YSJRURGXNWRWRV-UHFFFAOYSA-N
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Description

2-(4-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2. It is characterized by a phenyl ring substituted with a propoxy group at the para position and an ethanol group at the ortho position. This compound is a white to yellow solid and is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propoxyphenyl)ethanol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 4-propoxyphenol with ethylene oxide under basic conditions to yield the desired product . The reaction can be represented as follows:

[ \text{4-Propoxyphenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically requires the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Propoxyphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form 2-(4-Propoxyphenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: Reduction of the compound can yield 2-(4-Propoxyphenyl)ethane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Various halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-(4-Propoxyphenyl)acetaldehyde

    Reduction: 2-(4-Propoxyphenyl)ethane

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-(4-Propoxyphenyl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

    2-(2-Propoxyphenyl)ethanol: Similar structure but with the propoxy group at the ortho position.

    2-(3-Propoxyphenyl)ethanol: Similar structure but with the propoxy group at the meta position.

    Phenoxyethanol: A related compound with a phenyl group substituted with an ethoxy group.

Comparison: 2-(4-Propoxyphenyl)ethanol is unique due to the specific positioning of the propoxy group at the para position, which can influence its chemical reactivity and biological activity. Compared to its ortho and meta analogs, the para-substituted compound may exhibit different steric and electronic effects, leading to variations in its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(4-propoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJRURGXNWRWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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